Structural Uniqueness of the Methyl Benzoate Terminus vs. Closest Disclosed Analogs
The target compound is the only commercially listed member of the 4-cyclobutyl-1,4-diazepane-1-carbonyl series bearing a para-methyl benzoate terminus. The closest structurally disclosed analog in the patent and journal literature is 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2309569-87-5, C18H27N3O3S, MW 365.49), which replaces the methyl ester with a dimethylsulfonamide group . This substitution alters hydrogen-bonding capacity, electronic distribution, and lipophilicity, which are expected to yield distinct receptor-interaction profiles. No head-to-head biological comparison exists in the public domain for these two compounds.
| Evidence Dimension | Terminal functional group identity |
|---|---|
| Target Compound Data | Methyl benzoate (-COOCH3); MW 316.401; formula C18H24N2O3 |
| Comparator Or Baseline | N,N-dimethylbenzenesulfonamide (-SO2N(CH3)2); MW 365.49; formula C18H27N3O3S (CAS 2309569-87-5) |
| Quantified Difference | No quantitative biological comparison available; structural divergence is unequivocal. |
| Conditions | Structural comparison based on publicly available chemical supplier listings and patent disclosures. |
Why This Matters
For procurement intended for H3 receptor or related target screening, the absence of any publicly reported biological activity for both compounds means that selection between them cannot be evidence-based; structural novelty alone may drive procurement for scaffold-hopping or IP diversification programs.
